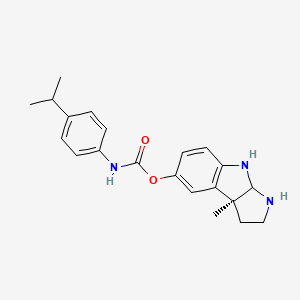
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-351 is a potent and selective, nonsteroidal CYP17A1 lyase inhibitor with robust selectivity over steroidogenic CYPs 21A2 and 11B1. BMS-351 emerges as an outstanding preclinical candidate to treat CRPC and is likely to minimize the side effects of current therapies due to its exceptional selectivity. BMS-351 is potentially useful for the Treatment of Prostate Cancer.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications : Research has shown that benzimidazole derivatives, including those associated with the pyridine framework similar to the specified compound, exhibit potential anticancer properties. For instance, certain derivatives have demonstrated moderate antitumor activity against human leukemia cell lines, with some compounds, particularly those containing specific amino acid residues, showing enhanced inhibitory effects and the ability to induce apoptosis (Ranganatha et al., 2009).
Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development : Benzimidazole derivatives have been developed as PARP inhibitors, which are important in cancer therapy. These compounds exhibit significant potency against PARP enzymes and show potential in clinical applications for cancer treatment (Penning et al., 2009).
Microbial Synthesis for Pharmaceutical Applications : Microorganisms have been used to oxidize compounds structurally similar to 4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole, producing proton pump inhibitors like Rabeprazole. This highlights the potential of microbial synthesis in pharmaceutical manufacturing (Yoshida et al., 2001).
Inhibitors of DNA Topoisomerases : Certain benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerases, enzymes critical in DNA replication and transcription. This suggests their potential in developing new therapeutic agents for diseases linked to these cellular processes (Alpan et al., 2007).
Antimicrobial Activity : Benzimidazole compounds, including those with pyridine and benzimidazole frameworks, have shown notable antimicrobial properties. This includes significant in vitro activity against various pathogenic bacterial strains, positioning them as potential candidates for developing new antimicrobial agents (Kuş et al., 1996).
Catalysis in Organic Synthesis : Benzimidazole-functionalized metal complexes have been synthesized and used as efficient catalysts for Friedel–Crafts alkylations, a key reaction in organic synthesis. This highlights their utility in facilitating complex chemical transformations (Huang et al., 2011).
Eigenschaften
CAS-Nummer |
1370001-71-0 |
|---|---|
Produktname |
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole |
Molekularformel |
C15H12F3N3 |
Molekulargewicht |
291.28 |
IUPAC-Name |
4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole |
InChI |
InChI=1S/C15H12F3N3/c1-10-5-6-19-7-12(10)11-3-2-4-13-14(11)20-9-21(13)8-15(16,17)18/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
OFFVLUDFSIUVMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C2=C3C(=CC=C2)N(C=N3)CC(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-351; BMS 351; BMS351. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



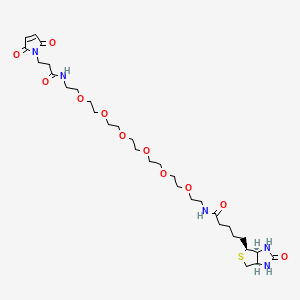

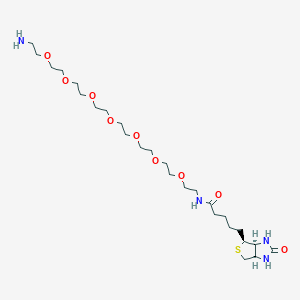

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
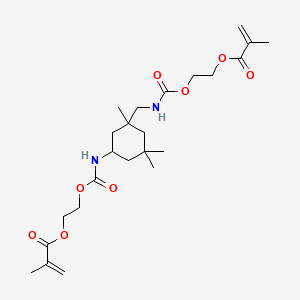
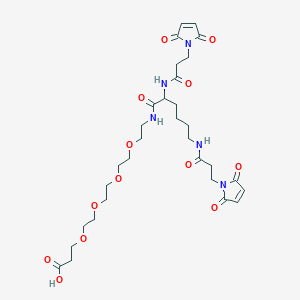
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)
